molecular formula C8H7FN2O B1343679 4-Fluoro-6-methoxy-1H-indazole CAS No. 887569-13-3

4-Fluoro-6-methoxy-1H-indazole

Cat. No.: B1343679
CAS No.: 887569-13-3
M. Wt: 166.15 g/mol
InChI Key: LBQJKJFSQIFIQF-UHFFFAOYSA-N
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Description

4-Fluoro-6-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of fluorine and methoxy groups in the 4 and 6 positions, respectively, enhances the compound’s chemical properties, making it a valuable molecule for scientific research and industrial applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Fluoro-6-methoxy-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is crucial for cell growth and survival . The compound also binds to specific receptors, modulating their activity and influencing downstream signaling pathways. These interactions highlight the potential of this compound as a therapeutic agent in treating diseases related to abnormal enzyme activity and signaling pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell proliferation, survival, and metabolism . Additionally, the compound affects gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, promoting or inhibiting specific metabolic pathways. Overall, this compound significantly impacts cell function, making it a valuable tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . This inhibition can lead to changes in cellular metabolism and signaling pathways, ultimately affecting cell function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions highlight the compound’s potential as a therapeutic agent for targeting specific molecular pathways involved in disease progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain circumstances, leading to a decrease in its effectiveness. Long-term studies have also revealed that the compound can have lasting effects on cellular function, influencing cell signaling pathways and gene expression even after its removal from the experimental system.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound to minimize adverse effects while maximizing its therapeutic potential.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux, altering the levels of specific metabolites and affecting overall cellular metabolism . For example, it has been shown to inhibit key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to changes in energy production and metabolic homeostasis. These interactions highlight the potential of this compound as a tool for studying metabolic pathways and developing new therapeutic strategies targeting metabolic disorders.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell . These interactions can influence the compound’s localization and accumulation, affecting its overall effectiveness. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall effectiveness. Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and developing new strategies for targeting specific cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-2-nitroanisole with hydrazine hydrate under reflux conditions, followed by cyclization to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methoxy-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indazoles with various functional groups.

Scientific Research Applications

4-Fluoro-6-methoxy-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    4-Fluoro-1H-indazole: Lacks the methoxy group, which may result in different chemical and biological properties.

    6-Methoxy-1H-indazole: Lacks the fluorine atom, affecting its reactivity and interactions.

    4-Chloro-6-methoxy-1H-indazole: Substitution of fluorine with chlorine can alter the compound’s electronic properties and reactivity.

Uniqueness: 4-Fluoro-6-methoxy-1H-indazole is unique due to the combined presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can increase its solubility and ability to form hydrogen bonds .

Properties

IUPAC Name

4-fluoro-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQJKJFSQIFIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646416
Record name 4-Fluoro-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887569-13-3
Record name 4-Fluoro-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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